REACTION_CXSMILES
|
O.O.O.O.O.C(=O)([O-])[O-:7].[La+3:10].C(=O)([O-])[O-].C(=O)([O-])[O-].[La+3].[OH:20][S:21]([C:24]([F:27])([F:26])[F:25])(=[O:23])=[O:22]>O>[OH2:7].[F:25][C:24]([F:27])([F:26])[S:21]([O-:23])(=[O:22])=[O:20].[La+3:10].[F:25][C:24]([F:27])([F:26])[S:21]([O-:23])(=[O:22])=[O:20].[F:25][C:24]([F:27])([F:26])[S:21]([O-:23])(=[O:22])=[O:20] |f:0.1.2.3.4.5.6.7.8.9,12.13.14.15.16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.C([O-])([O-])=O.[La+3].C([O-])([O-])=O.C([O-])([O-])=O.[La+3]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Once the exothermic addition
|
Name
|
lanthanum (III) trifluoromethanesulfonate hydrate
|
Type
|
product
|
Smiles
|
O.FC(S(=O)(=O)[O-])(F)F.[La+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |